molecular formula C18H23N3O3 B13549095 2-[(2-Methylprop-2-EN-1-YL)oxy]-N-{[3-(2-methylpropyl)-1,2,4-oxadiazol-5-YL]methyl}benzamide

2-[(2-Methylprop-2-EN-1-YL)oxy]-N-{[3-(2-methylpropyl)-1,2,4-oxadiazol-5-YL]methyl}benzamide

Cat. No.: B13549095
M. Wt: 329.4 g/mol
InChI Key: RSRGYSVAHFRWML-UHFFFAOYSA-N
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Description

2-[(2-Methylprop-2-EN-1-YL)oxy]-N-{[3-(2-methylpropyl)-1,2,4-oxadiazol-5-YL]methyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core, an oxadiazole ring, and a methylprop-2-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylprop-2-EN-1-YL)oxy]-N-{[3-(2-methylpropyl)-1,2,4-oxadiazol-5-YL]methyl}benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the oxadiazole ring and the methylprop-2-en-1-yl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylprop-2-EN-1-YL)oxy]-N-{[3-(2-methylpropyl)-1,2,4-oxadiazol-5-YL]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylprop-2-en-1-yl group may yield an aldehyde or carboxylic acid, while reduction of the oxadiazole ring may produce an amine.

Scientific Research Applications

2-[(2-Methylprop-2-EN-1-YL)oxy]-N-{[3-(2-methylpropyl)-1,2,4-oxadiazol-5-YL]methyl}benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2-Methylprop-2-EN-1-YL)oxy]-N-{[3-(2-methylpropyl)-1,2,4-oxadiazol-5-YL]methyl}benzamide involves its interaction with specific molecular targets. The oxadiazole ring and benzamide core may allow it to bind to enzymes or receptors, modulating their activity. The methylprop-2-en-1-yl group may enhance its binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid: This compound shares the methylprop-2-en-1-yl group but lacks the oxadiazole ring and benzamide core.

    [(2-Methylprop-2-en-1-yl)oxy]benzene: This compound also contains the methylprop-2-en-1-yl group but has a simpler structure without the oxadiazole ring and benzamide core.

Uniqueness

The uniqueness of 2-[(2-Methylprop-2-EN-1-YL)oxy]-N-{[3-(2-methylpropyl)-1,2,4-oxadiazol-5-YL]methyl}benzamide lies in its combination of functional groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

2-(2-methylprop-2-enoxy)-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide

InChI

InChI=1S/C18H23N3O3/c1-12(2)9-16-20-17(24-21-16)10-19-18(22)14-7-5-6-8-15(14)23-11-13(3)4/h5-8,12H,3,9-11H2,1-2,4H3,(H,19,22)

InChI Key

RSRGYSVAHFRWML-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NOC(=N1)CNC(=O)C2=CC=CC=C2OCC(=C)C

Origin of Product

United States

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